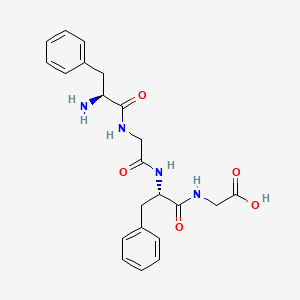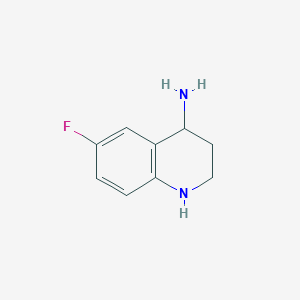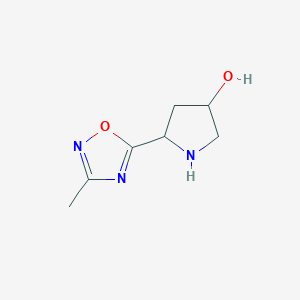
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutanol ring substituted with an amino group and a difluoromethyl group .
Méthodes De Préparation
The synthesis of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Analyse Des Réactions Chimiques
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-1-(difluoromethyl)cyclobutanol hydrochloride can be compared with other similar compounds, such as:
3-Amino-1-(trifluoromethyl)cyclobutanol hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
3-Amino-1-(methyl)cyclobutanol hydrochloride: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C5H10ClF2NO |
|---|---|
Poids moléculaire |
173.59 g/mol |
Nom IUPAC |
3-amino-1-(difluoromethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-4(7)5(9)1-3(8)2-5;/h3-4,9H,1-2,8H2;1H |
Clé InChI |
GBDLVIWOANMERN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(F)F)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
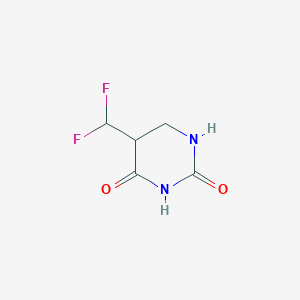
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
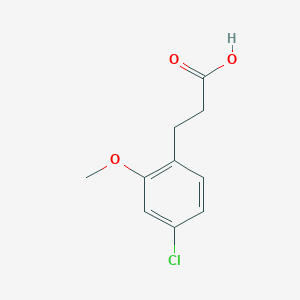
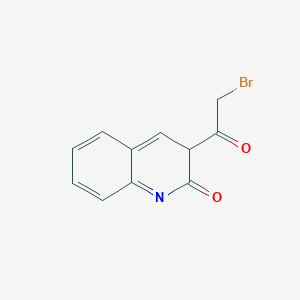
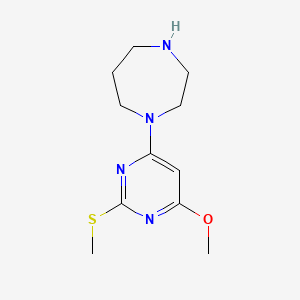
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)
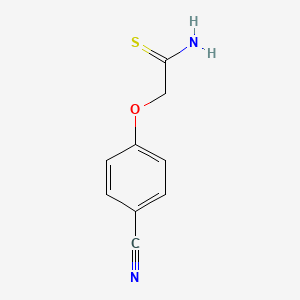
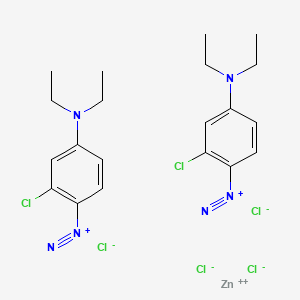
![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
